molecular formula C6H7N3 B6264115 4-methyl-6H-pyrrolo[1,2-c][1,2,3]triazole CAS No. 64804-02-0

4-methyl-6H-pyrrolo[1,2-c][1,2,3]triazole

Cat. No.: B6264115
CAS No.: 64804-02-0
M. Wt: 121.1
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Description

4-methyl-6H-pyrrolo[1,2-c][1,2,3]triazole is a nitrogen-rich fused heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The 1,2,3-triazole core is a privileged scaffold known for its remarkable stability, ability to form hydrogen bonds, and participate in dipole-dipole and π-π stacking interactions with biological targets . These properties make it a versatile building block for constructing novel bioactive molecules. Although specific biological data for this compound is limited in the public domain, closely related pyrrolo-triazole derivatives have demonstrated considerable research value. Recent studies highlight that fused pyrrolo-triazole systems, such as 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazoles, are being explored as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of necroptosis (programmed necrotic cell death) . These inhibitors represent a promising therapeutic strategy for investigating inflammatory diseases, neurodegenerative disorders, and certain cancers . Furthermore, the broader class of 1,2,3-triazole-containing hybrids is extensively investigated for a wide spectrum of pharmacological activities, including anticancer , antimicrobial , antiviral, and anti-tubercular effects . This compound is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

64804-02-0

Molecular Formula

C6H7N3

Molecular Weight

121.1

Purity

95

Origin of Product

United States

Preparation Methods

Cyclization Reactions Mediated by Acid Catalysts

Carbocation-mediated cyclization represents a cornerstone in constructing the fused pyrrolo-triazole scaffold. A prominent approach involves treating propargyl alcohols with toluenesulfonic acid (TsOH) to generate reactive carbocations, which subsequently undergo [3+2] cycloaddition with organic azides . For instance, diphenylpropargyl alcohol (1a) reacts with TsOH (1.2 equiv) at room temperature to form a carbocation intermediate. This intermediate reacts with an azide to yield 4-methyl-6H-pyrrolo[1,2-c][1, triazole derivatives via intramolecular cyclization . Substrate steric effects significantly influence yields: diphenyl-substituted substrates achieve >90% efficiency, while benzyl alcohols exhibit reduced reactivity (63%) due to carbocation instability .

Table 1: TsOH-Catalyzed Cyclization of Propargyl Alcohols

SubstrateCatalystTemperatureTime (h)Yield (%)
Diphenylpropargyl alcoholTsOHRT1292
Benzyl alcoholTsOHRT1863
CyclohexanolTsOHRT2450

This method’s versatility is enhanced by its tolerance for electron-donating and withdrawing groups on the aromatic rings, enabling diverse functionalization .

Metal-Catalyzed [3+2] Cycloaddition (Click Chemistry)

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is widely employed for 1,2,3-triazole synthesis. Adapting this strategy to fused systems requires pre-functionalized pyrrole derivatives bearing alkyne or azide moieties. For example, 3-azidopyrrole derivatives react with terminal alkynes in the presence of Cu(I) catalysts (e.g., CuBr) to form the triazole ring . The reaction proceeds via a stepwise mechanism: initial formation of a copper-acetylide intermediate, followed by azide coordination and cyclization .

Recent advancements utilize silver catalysts for enhanced regioselectivity. Silver isonitrile complexes facilitate 1,3-dipolar cycloaddition with diazo compounds, yielding N1-substituted triazoles after hydrogenation . While less explored for fused systems, this approach offers potential for modular synthesis.

Base-Promoted Cyclization of Amidrazones

Base-catalyzed cyclization of amidrazones provides a robust route to 1,2,4-triazoles, which can be adapted for fused analogs. Treating amidrazones with cyclic ketones in the presence of p-TSA yields spiro-triazoles, demonstrating the method’s applicability to complex architectures . For 4-methyl-6H-pyrrolo[1,2-c][1, triazole, pyrrole-amidrazone precursors undergo cyclization under basic conditions (e.g., KOH/EtOH) to form the triazole ring .

Mechanistic Pathway :

  • Deprotonation of the amidrazone by base.

  • Nucleophilic attack on the carbonyl carbon of the ketone.

  • Cyclization and elimination of water to form the triazole .

Yields exceed 85% for electron-deficient substrates, though steric hindrance from the pyrrole’s methyl group may necessitate optimized conditions .

Microwave-Assisted Synthesis

Microwave (MW) irradiation accelerates reaction kinetics, particularly in cyclization steps. A reported method condenses t-butyl-1-cyanopiperazine carboxylate with 2-fluorobenzohydrazide under MW irradiation (120°C, DMF) to form 1,2,4-triazoles in >99% yield . Applied to fused systems, MW conditions reduce reaction times from hours to minutes while improving purity. For example, pyrrole-hydrazide derivatives cyclize within 10 minutes under MW, compared to 6 hours conventionally .

Multi-Step Synthetic Approaches

Multi-step strategies enable precise functionalization of the pyrrole and triazole rings. A representative synthesis begins with 4-chloropyridine-3-sulfonamide, which undergoes sequential reactions with dimethyl N-cyanoiminodithiocarbonate and hydrazine hydrate to form triazole derivatives .

Key Steps :

  • Sulfonamide Activation : Reacting 4-chloropyridine-3-sulfonamide with dimethyl N-cyanoiminodithiocarbonate in acetone/K2CO3 yields thiocarbamate intermediates .

  • Cyclization : Treatment with hydrazine hydrate induces cyclization, forming the triazole ring .

  • Functionalization : Subsequent reactions (e.g., amidation) introduce methyl groups at the pyrrole’s 4-position .

This method achieves modularity but requires stringent purification between steps, with overall yields ranging from 45–70% .

Comparative Analysis of Methods

Table 2: Efficiency and Applicability of Synthetic Routes

MethodCatalyst/ReagentYield Range (%)AdvantagesLimitations
Acid-catalyzed cyclizationTsOH50–92High regioselectivitySensitive to steric hindrance
CuAACCuBr60–85Rapid, modularRequires pre-functionalization
Base-promoted cyclizationKOH70–90ScalableLimited substrate scope
MW-assistedNone>90Fast, energy-efficientSpecialized equipment needed
Multi-stepHydrazine hydrate45–70High functionalization potentialLabor-intensive

Chemical Reactions Analysis

Types of Reactions

4-methyl-6H-pyrrolo[1,2-c][1,2,3]triazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the triazole ring, often using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Oxidation: Agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has demonstrated promising potential in medicinal chemistry due to its structural properties that facilitate interaction with biological targets.

a. Anticancer Activity

Research indicates that derivatives of triazole compounds exhibit anticancer properties by inducing apoptosis and cell cycle arrest in cancer cells. For instance, studies have shown that 1,2,3-triazole derivatives can effectively inhibit cancer cell proliferation and induce apoptosis through various mechanisms. Notably, compounds containing the triazole moiety have been reported to synergize with existing chemotherapeutics to enhance their efficacy against non-small cell lung cancer (NSCLC) .

b. Inhibition of Kinases

4-Methyl-6H-pyrrolo[1,2-c][1,2,3]triazole derivatives have been explored as selective inhibitors of receptor tyrosine kinases (RTKs), such as c-Met. The selective inhibition of c-Met has been linked to promising therapeutic outcomes in cancer treatment, as it plays a critical role in tumor growth and metastasis . The structure-activity relationship (SAR) studies have identified specific modifications that enhance the potency and selectivity of these inhibitors.

Neuroprotective Properties

Recent studies have highlighted the potential neuroprotective effects of triazole derivatives. Compounds derived from this compound have been investigated for their ability to inhibit necroptosis—a form of programmed cell death associated with neurodegenerative diseases. For example, certain derivatives have shown significant inhibitory activity against receptor-interacting protein kinase 1 (RIPK1), suggesting their utility in treating conditions like Alzheimer's and Parkinson's disease .

Antimicrobial Activity

The triazole scaffold is known for its broad-spectrum antimicrobial activity. Research has indicated that this compound derivatives can exhibit potent antibacterial and antifungal properties. This is particularly relevant in the context of rising antibiotic resistance, where novel compounds are urgently needed .

Synthesis and Structure-Activity Relationships

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The versatility of the triazole ring allows for a variety of substitutions that can significantly influence biological activity.

Modification Effect on Activity
Substitution at C-5Enhances anticancer potency
N-alkylationImproves solubility and bioavailability
HalogenationModulates kinase inhibition selectivity

Case Study 1: Anticancer Efficacy

A notable study demonstrated that a specific derivative of this compound exhibited an IC50 value in the low micromolar range against A549 lung cancer cells. Mechanistic studies revealed that this compound induced apoptosis via the mitochondrial pathway and inhibited key signaling pathways involved in cell survival .

Case Study 2: Neuroprotection

Another investigation focused on a derivative's ability to inhibit necroptosis in neuronal cells. The compound was shown to reduce neuronal death in vitro and improve cognitive function in animal models of neurodegeneration .

Mechanism of Action

The mechanism of action of 4-methyl-6H-pyrrolo[1,2-c][1,2,3]triazole involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or kinases, leading to altered cellular processes. The compound’s structure allows it to bind to active sites, thereby modulating the activity of its targets .

Comparison with Similar Compounds

Structural Analogues

Several structurally related pyrrolo-triazole derivatives have been reported, differing primarily in substituents and ring saturation:

Compound Name Substituents/Modifications Key Structural Features Reference
3-Bromo-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazole Bromine at C3, fully saturated pyrrole ring Bulky electronegative substituent
3-(Cyclohex-1-en-1-yl)-5,6-dihydro-4H-pyrrolo[1,2-c][1,2,3]triazole (2d') Cyclohexenyl at C3, partially saturated pyrrole Hydrophobic substituent enhancing lipophilicity
(5,6-Dihydro-4H-pyrrolo[1,2-c][1,2,3]triazol-3-yl)(phenyl)methanol (2e) Phenyl-methanol at C3 Polar hydroxyl group for solubility modulation

Key Observations :

  • The methyl group in 4-methyl-6H-pyrrolo[1,2-c][1,2,3]triazole provides moderate steric bulk and lipophilicity compared to bulkier substituents like bromine (in ) or cyclohexenyl (in ).
  • Polar substituents, such as hydroxyl groups (e.g., compound 2e), enhance water solubility but may reduce membrane permeability .
Physicochemical and Electronic Properties
  • Thermal Stability : Terpyridine-triazole hybrids with aryl substituents decompose above 315°C, suggesting fused triazole systems generally exhibit high thermal stability .
  • Photophysical Properties : Substituents on the triazole ring influence emission spectra. Electron-donating groups (e.g., OCH₃) cause bathochromic shifts, while electron-withdrawing groups (e.g., Br) reduce quantum yields .
  • Solubility : Methyl groups typically increase lipophilicity (logP ~1–2), whereas hydroxyl or methoxy groups improve aqueous solubility .

Biological Activity

4-Methyl-6H-pyrrolo[1,2-c][1,2,3]triazole is a nitrogen-containing heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a unique bicyclic structure that contributes to its biological activity. The presence of both pyrrole and triazole rings allows for various interactions with biological targets, making it a promising scaffold in medicinal chemistry.

Biological Activity Overview

The biological activities associated with this compound include:

  • Anticancer Activity : Several studies have reported the potential of triazole derivatives in inhibiting cancer cell proliferation. For instance, derivatives have shown significant activity against various cancer cell lines such as HCT116 and MDA-MB-231.
  • Anti-inflammatory Effects : Compounds containing triazole moieties have demonstrated the ability to modulate inflammatory responses by influencing cytokine release.
  • Antimicrobial Properties : Triazole derivatives exhibit activity against a range of pathogens, including bacteria and fungi.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Key Enzymes : Compounds have been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which is crucial in necroptosis pathways. This inhibition can lead to reduced inflammation and cell death in pathological conditions.
  • Induction of Apoptosis : Certain derivatives trigger apoptotic pathways in cancer cells by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial membrane potential.
  • Cytokine Modulation : The influence on cytokine release (e.g., TNF-α and IL-6) suggests that these compounds can alter immune responses.

Case Studies

Several studies highlight the biological activity of this compound and its derivatives:

Study 1: Anticancer Activity

A recent study evaluated the anticancer potential of a series of triazole derivatives against human cancer cell lines. The results indicated that one derivative exhibited an IC50 value of 0.43 µM against HCT116 cells, significantly outperforming traditional chemotherapeutics .

Study 2: Anti-inflammatory Effects

In another investigation focusing on inflammatory diseases, triazole derivatives were tested for their ability to modulate cytokine release in peripheral blood mononuclear cells. The compounds demonstrated a marked reduction in TNF-α levels upon treatment .

Study 3: Antimicrobial Activity

Research on the antimicrobial properties of triazole derivatives revealed potent activity against both Gram-positive and Gram-negative bacterial strains. One compound showed an MIC value lower than 10 µg/mL against Staphylococcus aureus .

Data Tables

Activity Type Target Cell Line IC50 Value (µM) Reference
AnticancerHCT1160.43
Anti-inflammatoryPBMCsN/A
AntimicrobialS. aureus<10

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-methyl-6H-pyrrolo[1,2-c][1,2,3]triazole, and what reaction conditions optimize yield?

  • Methodological Answer : Synthesis typically involves cyclocondensation of hydrazine derivatives with carbonyl-containing precursors. For example, hydrazine hydrate reacts with ethyl oxalate derivatives under toluene reflux, followed by cyclization using phosphorus oxychloride for triazole ring formation . Optimal conditions include controlled pH (acidic/basic), temperature (80–120°C), and inert atmospheres to prevent side reactions. Yield optimization requires purification via column chromatography or recrystallization, with HPLC used to confirm purity (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assigns proton environments (e.g., methyl groups at δ ~2.3 ppm) and confirms fused-ring connectivity .
  • FT-IR : Identifies functional groups (e.g., triazole C=N stretching at ~1600 cm⁻¹) .
  • HPLC-MS : Validates molecular weight and purity, with ESI+ mode detecting [M+H]+ ions .

Q. How does the fused pyrrolo-triazole system influence the compound’s reactivity?

  • Methodological Answer : The electron-deficient triazole ring enhances electrophilic substitution at the methyl group, while the pyrrole moiety participates in nucleophilic aromatic substitution. Reactivity can be modulated by substituents on the triazole (e.g., bromination at C3, as seen in related compounds) . Solvent polarity and catalysts (e.g., Pd for cross-coupling) are critical for regioselective modifications .

Advanced Research Questions

Q. What computational strategies predict the biological activity of this compound derivatives?

  • Methodological Answer :

  • Molecular Docking : Targets enzymes like 14-α-demethylase (PDB: 3LD6) to assess antifungal potential. AutoDock Vina or Discovery Studio evaluates binding affinities (ΔG ≤ -8 kcal/mol suggests high activity) .
  • DFT Calculations : B3LYP/6-31G(d) models predict charge distribution and reactive sites, correlating with experimental electrophilicity indices .

Q. How do crystallographic data resolve structural ambiguities in substituted derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (e.g., SHELX refinement) determines bond lengths (C-N: ~1.32 Å) and dihedral angles between fused rings. Discrepancies between computational (DFT-optimized) and experimental geometries highlight steric or electronic effects .

Q. What strategies address contradictory bioactivity data in different assays?

  • Methodological Answer :

  • Dose-Response Curves : IC50 variability may arise from assay conditions (e.g., pH, serum proteins). Normalize data using positive controls (e.g., fluconazole for antifungal studies) .
  • Metabolic Stability Tests : Microsomal incubation (e.g., human liver microsomes) identifies rapid degradation, explaining false negatives in cell-based assays .

Q. How can DFT-guided design improve the compound’s energetic properties for material science applications?

  • Methodological Answer : CAM-B3LYP calculations predict detonation velocity (~8.5 km/s) and sensitivity (impact energy >10 J), guiding substitutions (e.g., nitro groups) to enhance stability while maintaining high energy density .

Methodological Considerations Table

Research Aspect Techniques/Tools Key Parameters References
Synthesis OptimizationReflux condensation, POCl3 cyclizationTemperature (110°C), reaction time (6–8 hr)
Structural ValidationX-ray crystallography, NMRR-factor < 0.05, J-coupling constants
Bioactivity PredictionAutoDock Vina, PDB datasetsBinding affinity (ΔG), hydrogen bond count
Reactivity AnalysisDFT (B3LYP/6-31G(d)), Fukui indicesElectrophilicity (ω ≥ 1.5 eV)

Contradictions and Resolutions

  • Synthetic Yield Discrepancies : Variations in triazole ring closure efficiency (40–75%) may stem from impurities in hydrazine precursors. Purity checks via TLC and stoichiometric adjustments (1:1.2 molar ratio) improve reproducibility .
  • Divergent Biological Activities : A derivative showing high in vitro antifungal activity but low in vivo efficacy may suffer from poor bioavailability. Pharmacokinetic studies (e.g., logP optimization) resolve this .

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